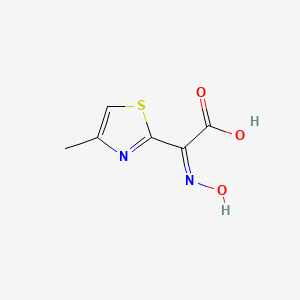
2-Thiazoleacetic acid, alpha-(hydroxyimino)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazoleacetic acid, alpha-(hydroxyimino)-4-methyl- is a heterocyclic compound that contains a thiazole ring. Thiazoles are five-membered aromatic heterocycles containing one sulfur and one nitrogen atom. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agrochemicals, and industrial processes .
Synthetic Routes and Reaction Conditions:
Hantzsch Synthesis: This method involves the reaction of primary thioamides with alpha-halocarbonyl compounds to produce thiazole derivatives in a single step.
Gabriel Synthesis: This involves the reaction of alpha-acylaminoketones with phosphorus pentasulfide (P2S5) to yield thiazole derivatives.
One-Pot Three-Component Reaction: This method uses tertiary thioamides, alpha-haloketones, and ammonium acetate (NH4OAc) under solvent-free conditions to produce thiazole derivatives.
Industrial Production Methods: Industrial production often employs the Hantzsch synthesis due to its simplicity and efficiency. The reaction typically involves the use of thiourea and alpha-halocarbonyl compounds under controlled conditions to ensure high yields and purity .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of thiazolidines
Substitution: Formation of various substituted thiazoles
Scientific Research Applications
2-Thiazoleacetic acid, alpha-(hydroxyimino)-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and rubber vulcanization agents.
Mechanism of Action
The compound exerts its effects primarily through its ability to bind to metal ions such as iron (Fe2+) and mercury (Hg2+). This binding can catalyze various biochemical reactions, including the formation of acetic acid derivatives. The compound’s anti-inflammatory properties are attributed to its interaction with specific molecular targets and pathways involved in the inflammatory response .
Comparison with Similar Compounds
2-Aminothiazole: Known for its antimicrobial properties.
Thiazolidine: Used in the synthesis of various pharmaceuticals.
Thiazole-4-carboxylic acid: Utilized in the production of dyes and pigments.
Uniqueness: 2-Thiazoleacetic acid, alpha-(hydroxyimino)-4-methyl- stands out due to its unique combination of a thiazole ring and an alpha-hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Properties
Molecular Formula |
C6H6N2O3S |
|---|---|
Molecular Weight |
186.19 g/mol |
IUPAC Name |
(2E)-2-hydroxyimino-2-(4-methyl-1,3-thiazol-2-yl)acetic acid |
InChI |
InChI=1S/C6H6N2O3S/c1-3-2-12-5(7-3)4(8-11)6(9)10/h2,11H,1H3,(H,9,10)/b8-4- |
InChI Key |
YILPWUVCUSKSOW-YWEYNIOJSA-N |
Isomeric SMILES |
CC1=CSC(=N1)/C(=N/O)/C(=O)O |
Canonical SMILES |
CC1=CSC(=N1)C(=NO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide](/img/structure/B12149927.png)
![N'-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12149928.png)
![7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12149934.png)
![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12149938.png)
![4-{2-[4-Amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide](/img/structure/B12149945.png)
![(5Z)-2-[(3-chlorophenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12149947.png)
![3-[(3-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12149965.png)
![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-3-yl)acetamide](/img/structure/B12149976.png)
![methyl 4,5-dimethoxy-2-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12149997.png)
![5-(4-Chlorophenyl)-4-[(2,5-dimethylbenzyl)sulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B12149998.png)
![2-[(2-methoxyethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12150000.png)
![methyl 4-[({[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12150014.png)
![ethyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B12150018.png)
![(2E,5Z)-2-(phenylimino)-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12150026.png)
